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molecular formula C13H13NO2 B8370985 (5-Phenoxymethyl-pyridin-2-yl)-methanol

(5-Phenoxymethyl-pyridin-2-yl)-methanol

Cat. No. B8370985
M. Wt: 215.25 g/mol
InChI Key: VPAWYFRUVXUTHH-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solution of 2-methyl-5-phenoxymethyl-pyridine described in Preparation Example 186 (323 mg, 1.62 mmol) in methylene chloride was added 3-chloroperoxylbenzoic acid (473 mg, 1.78 mmol, 65%) at 0° C., and the solution was stirred at room temperature for 7 hours. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0° C., which was then partitioned with ethyl acetate. The organic layer was separated, washed with an aqueous solution of saturated sodium bicarbonate and brine, and then, dried over anhydrous magnesium sulfate. The organic layer was filtered, then, the solvent was evaporated in vacuo. Acetic anhydride (4 mL) was added to this residue, which was then stirred for 30 minutes at 120° C. This reaction solution was cooled to room temperature, then, the solvent was evaporated in vacuo. Ethanol (5 mL), and an aqueous solution of 5N sodium hydroxide (2 mL) were added to this residue, and the solution was stirred at room temperature for 45 minutes. This reaction solution was concentrated in vacuo, the residue was partitioned in water and ethyl acetate. The organic layer was separated, washed with brine, and then, dried over anhydrous magnesium sulfate. The organic layer was filtered, then, the solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (heptane/ethyl acetate=1/1), and the title compound (167 mg, 48%) was obtained as a white solid.
Name
2-methyl-5-phenoxymethyl-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 186
Quantity
323 mg
Type
reactant
Reaction Step Two
Quantity
473 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][N:3]=1.Cl[O:17]OC1C=C(C=CC=1)C(O)=O.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[O:9]([CH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:1][OH:17])=[N:3][CH:4]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
2-methyl-5-phenoxymethyl-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C=C1)COC1=CC=CC=C1
Step Two
Name
Example 186
Quantity
323 mg
Type
reactant
Smiles
Step Three
Name
Quantity
473 mg
Type
reactant
Smiles
ClOOC=1C=C(C(=O)O)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was then partitioned with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with an aqueous solution of saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Acetic anhydride (4 mL) was added to this residue, which
STIRRING
Type
STIRRING
Details
was then stirred for 30 minutes at 120° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
This reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Ethanol (5 mL), and an aqueous solution of 5N sodium hydroxide (2 mL) were added to this residue
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
This reaction solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned in water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (heptane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC=1C=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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